N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide
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Overview
Description
N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the amino group, and the coupling with the benzamide moiety. Common reagents and conditions used in these reactions include:
Formation of the Pyrimidine Core: This step often involves the reaction of suitable precursors under conditions that promote cyclization to form the pyrimidine ring.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amines and suitable catalysts.
Coupling with Benzamide Moiety: The final step involves coupling the pyrimidine derivative with a benzamide precursor under conditions that facilitate amide bond formation.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the synthetic routes mentioned above. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are often employed.
Substitution: Various nucleophiles and electrophiles, along with suitable solvents and catalysts, are used to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. This compound is known to inhibit the activity of certain tyrosine kinases, which play a crucial role in cell signaling and proliferation . By binding to the active site of these enzymes, it prevents their activation and subsequent downstream signaling, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to imatinib.
Nilotinib: A more potent tyrosine kinase inhibitor with improved efficacy and safety profile.
Uniqueness
N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide is unique due to its specific chemical structure, which allows for selective inhibition of certain tyrosine kinases. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .
Properties
Molecular Formula |
C25H23N5O |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[4-[[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C25H23N5O/c1-17-8-10-22(11-9-17)29-25-26-18(2)16-23(30-25)27-20-12-14-21(15-13-20)28-24(31)19-6-4-3-5-7-19/h3-16H,1-2H3,(H,28,31)(H2,26,27,29,30) |
InChI Key |
SRPLSYKHEODFSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CC(=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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